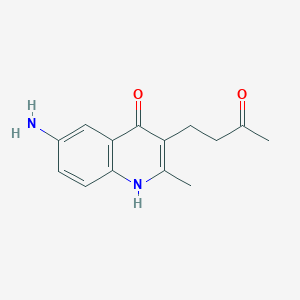

4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one

Description

Historical Development of Quinolinone Research

The exploration of quinolinone derivatives traces its origins to the serendipitous discovery of nalidixic acid in 1962, a byproduct isolated during chloroquine synthesis efforts. This first-generation quinolone exhibited modest activity against Gram-negative bacteria, primarily targeting urinary tract infections (UTIs). The structural core of nalidixic acid—a 4-quinolone scaffold—became the foundation for subsequent innovations. By the 1980s, fluorination at position 6 led to fluoroquinolones, marked by enhanced antibacterial potency and broader spectral coverage. These advancements were driven by systematic modifications to the quinolone backbone, including substitutions at positions 1, 7, and 8, which improved pharmacokinetics and target affinity.

The evolution of quinolinones accelerated with the recognition of their mechanism of action: inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This mechanistic understanding facilitated rational drug design, culminating in third- and fourth-generation agents like moxifloxacin and garenoxacin, which exhibit activity against Gram-positive pathogens and anaerobes. Throughout this progression, the 4-quinolone nucleus remained central, with peripheral modifications dictating biological performance.

4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one in Contemporary Research

In recent years, this compound has emerged as a subject of interest due to its unique structural features. The compound retains the 4-quinolone core but incorporates a butan-2-one side chain at position 3, alongside amino, hydroxy, and methyl groups at positions 6, 4, and 2, respectively. These modifications are hypothesized to enhance target binding and pharmacokinetic properties. For instance, the hydroxy group at position 4 is conserved across fluoroquinolones and is critical for coordinating magnesium ions in the DNA gyrase-binding pocket.

Contemporary studies focus on optimizing such derivatives for dual antibacterial and antiproliferative activities. The amino group at position 6 may improve solubility and membrane permeability, addressing limitations of earlier quinolinones. Additionally, the methyl group at position 2 could reduce metabolic degradation, extending plasma half-life. Synthetic routes to this compound often employ Gould-Jacobs cyclization, followed by selective functionalization of the quinoline ring. Recent advances in transition metal-catalyzed cross-coupling have further enabled precise modifications of the butan-2-one moiety, expanding the scope for structure-activity relationship (SAR) studies.

Table 1: Structural Features and Hypothesized Impacts of this compound

Significance in Medicinal Chemistry and Drug Discovery

The structural ingenuity of this compound underscores its potential in addressing antibiotic resistance and expanding therapeutic indications. Quinolinones have historically dominated antibacterial therapy due to their target specificity and oral bioavailability. However, rising resistance to fluoroquinolones necessitates novel analogs with altered binding kinetics. The butan-2-one side chain in this compound may disrupt efflux pump recognition, a common resistance mechanism in Gram-negative bacteria.

Beyond antibacterials, quinolinones are increasingly investigated for anticancer and immunomodulatory applications. The amino and hydroxy groups in this derivative could enable interactions with eukaryotic topoisomerases or kinase domains, opening avenues for oncology drug discovery. Furthermore, the compound’s planar aromatic system permits intercalation into DNA, a property leveraged in antimalarial and antiviral research. These multifunctional capabilities position it as a versatile scaffold in polypharmacology.

Evolution of Quinolinone-Based Therapeutic Agents

The trajectory of quinolinone development reflects a paradigm shift from empiric modifications to structure-guided design. Early agents like nalidixic acid and pipemidic acid were limited by poor systemic absorption and narrow spectra. The introduction of fluorine atoms (e.g., ciprofloxacin) marked a turning point, enhancing Gram-negative and intracellular activity. Subsequent generations prioritized Gram-positive coverage, achieved through bulky substituents at position 7 (e.g., moxifloxacin).

This compound exemplifies modern strategies to balance potency and safety. Its substituents are engineered to minimize off-target effects—historically linked to halogenated quinolones—while retaining efficacy. For instance, the absence of fluorine at position 6 may reduce phototoxicity risks, a drawback of sparfloxacin and lomefloxacin. Concurrently, the butan-2-one chain introduces steric bulk that could deter mutagenic interactions observed in earlier analogs.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5,15H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXPUAOOEMFAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one typically involves multi-step organic reactions. One possible route could be:

Starting Material: The synthesis might begin with a suitable quinoline derivative.

Functional Group Introduction: Introduction of the amino and hydroxy groups at the desired positions on the quinoline ring.

Side Chain Addition: Attachment of the butan-2-one side chain through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could target the carbonyl group in the butan-2-one side chain.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkyl halides, or sulfonates under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one with structurally or functionally related butan-2-one derivatives:

Table 1: Comparative Analysis of Butan-2-one Derivatives

Structural and Functional Comparisons

The amino and hydroxy groups may enhance solubility and receptor binding, while the methyl group introduces steric hindrance. Phenyl derivatives (e.g., raspberry ketone) have simpler structures, often with single hydroxy or substituted phenyl groups. These are associated with flavoring (raspberry ketone ) or antioxidant roles (3,4-dihydroxy analog ).

Biological Activity Antimicrobial Potential: The quinoline derivative’s structure aligns with known antimicrobial quinolines (e.g., ciprofloxacin). In contrast, 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one is explicitly used in antimicrobial mixtures . Antioxidant Activity: 4-(3,4-Dihydroxyphenyl)butan-2-one exhibits antioxidant properties due to catechol-like dihydroxy groups , whereas the quinoline compound’s bioactivity remains speculative.

Synthesis and Reactivity Substituted phenyl butanones (e.g., nitro or chloro derivatives) show variable yields (65–95%) and enantiomeric excess (17–61%) in aldol reactions , suggesting that the quinoline derivative’s synthesis may require specialized conditions due to its complex substituents.

Regulatory and Commercial Status Raspberry ketone adheres to IFRA safety standards for fragrances . The quinoline derivative lacks established regulations, reflecting its niche research status.

Key Differentiators

- Quinoline vs.

- Functional Group Synergy: The amino-hydroxy-methyl combination on the quinoline may enable dual functionality (e.g., antimicrobial + anti-inflammatory), whereas phenyl derivatives exhibit singular roles.

- Complexity in Synthesis: The quinoline derivative’s synthesis is likely more challenging than phenyl-based butanones due to steric and electronic effects of its substituents.

Biological Activity

4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one, also known by its CAS number 37062-87-6, is a synthetic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 6-amino-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Quinoline derivatives often exhibit activity against multiple pathways due to their structural characteristics. The specific interactions and effects on biochemical pathways require detailed studies, but preliminary findings suggest potential roles in:

- Antimicrobial Activity : Some quinoline derivatives have shown effectiveness against bacterial and fungal strains.

- Antitumor Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Certain studies indicate potential anticonvulsant properties.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Studies :

-

Antitumor Activity :

- Research focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines revealed that this compound exhibited promising growth-inhibitory effects, particularly against colon carcinoma cells (HCT15). The structure–activity relationship (SAR) indicated that specific functional groups enhance its anticancer properties .

- Neuroprotective Effects :

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one, and what are the critical yield-limiting factors?

Methodological Answer: The synthesis of quinoline-derived ketones often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, enzymatic reduction systems using immobilized ene-reductases (ER) and glucose dehydrogenases (GDH) have been optimized for similar ketone derivatives (e.g., conversion of 4-(4-Methoxyphenyl)-3-buten-2-one to 4-(4-Methoxyphenyl)-butan-2-one with continuous cofactor recycling . Key factors affecting yield include:

- Substrate specificity : Ensure compatibility of the enzyme with the quinoline moiety.

- Reaction conditions : pH (6.0–8.0), temperature (25–37°C), and cofactor (NAD+/NADH) concentrations.

- Purification : Column chromatography or recrystallization for isolating the product.

Expected yields range from 60–85%, depending on steric hindrance from the quinoline substituents.

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow diffraction-quality crystals.

- Data collection : Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL’s constraints for hydrogen bonding and torsional angles, particularly for the amino and hydroxyl groups on the quinoline ring .

- Validation : Check R-factors (<5%) and ensure the Flack parameter confirms absolute configuration.

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (quinoline ring: δ 6.5–8.5 ppm) and methyl/butanone groups (δ 1.2–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~205 ppm) and quinoline carbons (δ 110–160 ppm).

- IR : Detect O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C=O (1680–1750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion [M+H]⁺ and fragmentation patterns for structural confirmation.

Advanced Research Questions

Q. How can contradictions between computational stability predictions and experimental data for this compound be resolved?

Methodological Answer: Discrepancies often arise from inadequate force fields or solvent models in simulations. To address this:

- DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) with implicit solvent models (e.g., SMD for water).

- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., quinoline ring oxidation) with computational predictions .

- Hybrid QM/MM : Refine solvation effects for reactive intermediates.

Q. What enzymatic strategies can improve stereoselective synthesis of derivatives of this compound?

Methodological Answer:

- Directed Evolution : Engineer ER or GDH enzymes for enhanced activity toward the quinoline substrate using error-prone PCR or site-saturation mutagenesis.

- Cofactor Recycling : Co-immobilize ER and GDH on functionalized poplar powder (FPP) to sustain NADH regeneration, enabling >90% enantiomeric excess (ee) .

- Kinetic Resolution : Use lipases or esterases to separate enantiomers via selective acylation.

Q. What in silico approaches are recommended for toxicity prediction when experimental data are limited?

Methodological Answer:

- QSAR Modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity based on structural analogs (e.g., 4-(4-Hydroxyphenyl)-butan-2-one’s safety assessments ).

- Molecular Docking : Screen for binding to hERG channels (cardiotoxicity) or CYP450 isoforms (metabolic stability).

- Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 6-hydroxy-1H-quinolin-4-one ) to infer hazard endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.